Betanin - 7659-95-2

Betanin

Catalog Number: EVT-261787
CAS Number: 7659-95-2
Molecular Formula: C24H26N2O13
Molecular Weight: 550.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Betanin is a natural pigment belonging to the class of betalains, specifically the betacyanins, known for their red-violet color. [] It is the primary pigment responsible for the vibrant red color of beetroot (Beta vulgaris L.). [, , , ] Betanin, classified as a glycosidic food dye, holds significant interest in scientific research due to its numerous potential applications beyond its role as a colorant. [, , ] It exhibits antioxidant, anti-inflammatory, and chemoprotective properties, making it a promising candidate for diverse research avenues. [, , ]

Future Directions
  • Stability Enhancement: Developing strategies to improve betanin's stability under different processing and storage conditions will enhance its applicability. [, ]
  • Bioavailability and Metabolism: More research is needed to fully understand betanin's absorption, metabolism, and bioavailability in humans. []
Source

Betanin is predominantly extracted from red beetroots. The extraction process typically involves methods such as aqueous extraction, where the beetroot is processed to yield a concentrated pigment solution. Recent studies have focused on improving extraction techniques to enhance purity and yield. For example, molecularly imprinted polymers have been utilized for selective extraction, resulting in high recovery rates of betanin while minimizing contamination from other compounds like sugars and proteins .

Classification

Betanin can be classified as follows:

  • Chemical Class: Betacyanins
  • Chemical Formula: C24H27N2O13
  • Molecular Weight: 551.49 g/mol
  • IUPAC Name: (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)-N-(1-carboxy-2-methyl-2-oxoethyl)propanamide
Synthesis Analysis

Methods

The synthesis of betanin can occur through both natural extraction from plant sources and synthetic methods. The natural extraction involves:

  1. Aqueous Extraction: The beetroot is crushed and mixed with water, followed by filtration to separate solid residues.
  2. Deproteinization: Proteins are removed using citric acid or other agents to purify the extract.
  3. Chromatographic Techniques: High-performance liquid chromatography (HPLC) is employed to further purify betanin from other pigments and impurities .

In synthetic approaches, betalamic acid can be chemically modified or synthesized from simpler precursors, although these methods are less common due to the efficiency of natural extraction.

Technical Details

The purification techniques often involve:

  • Solid-phase Extraction: Utilizing adsorbents that selectively bind betanin while allowing impurities to pass through.
  • Reversed-phase HPLC: This method separates compounds based on their hydrophobicity, allowing for high-purity fractions of betanin to be collected.
Molecular Structure Analysis

Structure

The molecular structure of betanin consists of a cyclo-DOPA moiety linked to a glucose molecule. It features a chromophore that absorbs light in the visible spectrum, imparting its characteristic red color.

Data

The structural representation can be summarized as follows:

Betanin=C24H27N2O13\text{Betanin}=\text{C}_{24}\text{H}_{27}\text{N}_{2}\text{O}_{13}

Spectroscopic data indicate that betanin has significant absorption peaks at wavelengths around 538 nm, which corresponds to its vibrant red color .

Chemical Reactions Analysis

Reactions

Betanin can undergo various chemical reactions:

  1. Hydrolysis: In aqueous solutions, it can hydrolyze into its components, including betalamic acid and glucose.
  2. Oxidation: Betanin is sensitive to light and heat, leading to degradation products that can alter its color and stability.
  3. Schiff Base Formation: Betanin can react with amino acids or amines through Schiff base condensation, resulting in new betalain derivatives .

Technical Details

These reactions are influenced by factors such as pH, temperature, and the presence of light or oxygen, which can significantly affect the stability and color intensity of betanin solutions.

Mechanism of Action

Process

The mechanism by which betanin exerts its biological effects primarily involves its antioxidant activity. Betanin scavenges free radicals and reactive oxygen species, thus protecting cells from oxidative stress.

Data

Studies have shown that betanin exhibits significant radical scavenging capabilities with an IC50 value indicating effective antioxidant action at low concentrations . This property makes it valuable in food preservation and potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bright red powder or solution
  • Solubility: Soluble in water; insoluble in organic solvents
  • Stability: Stable under refrigeration; degradation occurs at elevated temperatures and extreme pH levels.

Chemical Properties

  • pH Stability Range: Most stable between pH 4 and 7; considerable degradation occurs at higher pH levels.
  • Thermal Stability: Sensitive to heat; significant loss of color and activity occurs at temperatures above 70°C .
Applications

Scientific Uses

Betanin has a wide range of applications:

  1. Food Industry: Used as a natural colorant in beverages, confectionery, dairy products, and processed foods due to its vibrant hue and safety profile.
  2. Pharmaceuticals: Investigated for its potential health benefits such as anti-inflammatory and antioxidant effects.
  3. Cosmetics: Incorporated into formulations for its coloring properties and skin benefits.

Recent studies have highlighted the potential for utilizing betanin in functional foods due to its health-promoting attributes .

Properties

CAS Number

7659-95-2

Product Name

Betanin, AldrichCPR

IUPAC Name

1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate

Molecular Formula

C24H26N2O13

Molecular Weight

550.5 g/mol

InChI

InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37)

InChI Key

DHHFDKNIEVKVKS-UHFFFAOYSA-N

SMILES

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Betanin; Betanine; Phytolaccanin; red beet extract diluted with dextrin

Canonical SMILES

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O

Isomeric SMILES

C1[C@H](N=C(C=C1/C=C/N2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)O)C(=O)O)C(=O)O

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